![molecular formula C13H13ClN2O2 B2857097 2-[1-(4-氯苯基)-3,5-二甲基-1H-吡唑-4-基]乙酸 CAS No. 32701-92-1](/img/structure/B2857097.png)

2-[1-(4-氯苯基)-3,5-二甲基-1H-吡唑-4-基]乙酸

描述

Molecular Structure Analysis

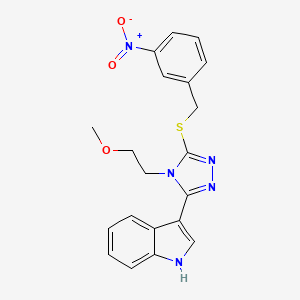

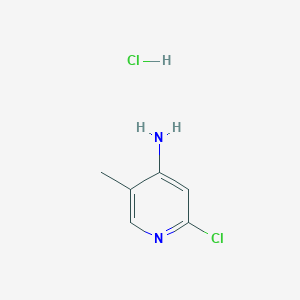

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring. The compound also contains an acetic acid group, which consists of a two-carbon chain ending in a carboxylic acid group .科学研究应用

新型化合物的合成和表征

合成了一系列 1,3,5-三芳基-2-吡唑啉,其中包括与所讨论化合物类似的衍生物,以研究其荧光性质。这些化合物在紫外线辐射下在可见光谱的蓝色区域表现出荧光,表明在材料科学中开发新型荧光材料具有潜在应用 (Hasan, Abbas, & Akhtar, 2011)。

金属配合物的抗肿瘤活性

基于双(吡唑-1-基)乙酸配体的酯衍生物的新型银配合物,在结构上与 2-[1-(4-氯苯基)-3,5-二甲基-1H-吡唑-4-基]乙酸相关,已被证明具有显着的体外抗肿瘤活性。这些配合物对一组人类癌细胞系(包括对常规化疗耐药的细胞系)比顺铂更有效。这突出了该化合物在开发新型化疗剂中的相关性 (Pellei et al., 2023)。

荧光性质的探索

该化合物的结构表明它可能有助于合成荧光材料,因为它具有形成表现出荧光的配合物的潜力。此类应用对于创建传感器、成像剂以及用于电子和光子的材料至关重要。

抗菌和抗癌剂的开发

该化合物的进一步衍生物已被合成并对其抗菌和抗癌活性进行了评估。例如,已经开发出具有增强抗菌和抗癌功效的新型吡唑衍生物,这突出了该化合物在药物化学中用于创建新疗法的效用 (Hafez, El-Gazzar, & Al-Hussain, 2016)。

作用机制

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

For instance, similar compounds have been found to inhibit the production of prostaglandins by inhibiting cyclooxygenase, an enzyme that catalyzes the production of prostaglandins .

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds have been found to have a bioavailability of nearly 100% when taken orally . The compound is likely metabolized in the liver and excreted through the kidneys .

Result of Action

Similar compounds have been found to have potent antiviral agents with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus .

Action Environment

It is known that similar compounds are stable at room temperature .

属性

IUPAC Name |

2-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-8-12(7-13(17)18)9(2)16(15-8)11-5-3-10(14)4-6-11/h3-6H,7H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSDNLVYBMNSEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1H-pyrazol-5-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2857019.png)

![4-(2-(benzo[d]thiazole-6-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2857025.png)

![6-Tert-butyl 1-methyl 1-cyano-6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2857027.png)

![N-{3-ethoxyspiro[3.3]heptan-1-yl}-N,2,4-trimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2857028.png)

![7-oxo-N-(1-phenylethyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B2857031.png)

![N-allyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2857032.png)

![2-[(4-chlorophenyl)sulfonyl]-4-phenyl-3-butenal O-methyloxime](/img/structure/B2857035.png)